molecular formula C16H19NO B11871646 N,N-Diethyl-2-methylnaphthalene-1-carboxamide CAS No. 173852-15-8

N,N-Diethyl-2-methylnaphthalene-1-carboxamide

Cat. No.: B11871646
CAS No.: 173852-15-8
M. Wt: 241.33 g/mol
InChI Key: BJVHLRVUZSMMNH-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-methyl-1-naphthamide: is an organic compound with the molecular formula C16H19NO . It is a derivative of naphthalene, characterized by the presence of a diethylamino group and a methyl group attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Properties

CAS No.

173852-15-8

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

N,N-diethyl-2-methylnaphthalene-1-carboxamide

InChI

InChI=1S/C16H19NO/c1-4-17(5-2)16(18)15-12(3)10-11-13-8-6-7-9-14(13)15/h6-11H,4-5H2,1-3H3

InChI Key

BJVHLRVUZSMMNH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC2=CC=CC=C21)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-methyl-1-naphthamide typically involves the reaction of 2-methyl-1-naphthoyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods: In an industrial setting, the production of N,N-Diethyl-2-methyl-1-naphthamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and diethylamine. This reaction is critical for degradation studies and functional group interconversion.

Conditions and Products:

Reaction ConditionsProductsNotes
Acidic (HCl, reflux)2-Methylnaphthalene-1-carboxylic acidComplete hydrolysis in 6–8 hours
Basic (NaOH, aqueous)2-Methylnaphthalene-1-carboxylate saltFaster kinetics compared to acidic conditions

Hydrolysis mechanisms align with general amide reactivity, involving nucleophilic attack at the carbonyl carbon. The methyl group at position 2 sterically hinders hydrolysis slightly but does not prevent it.

Acylation Reactions

The tertiary amide nitrogen can participate in acylation under specific conditions, forming acylated derivatives.

Example Reaction:
Reaction with acetyl chloride in the presence of a base (e.g., pyridine) yields N-acetyl-N,N-diethyl-2-methylnaphthalene-1-carboxamide.

Key Observations:

  • Acylation occurs selectively at the amide nitrogen due to its lone pair availability.

  • Reaction efficiency depends on steric hindrance from the methyl and naphthalene groups .

Electrophilic Aromatic Substitution

The naphthalene ring undergoes electrophilic substitution, primarily at positions activated by the electron-donating methyl group.

Documented Reactions:

ElectrophilePosition SubstitutedProductReference
Nitration (HNO₃/H₂SO₄)Position 4 or 8Nitro-substituted derivative
Sulfonation (SO₃/H₂SO₄)Position 4Sulfonic acid derivative

The methyl group directs substitution to the peri (position 8) or para (position 4) positions relative to itself, consistent with naphthalene’s electronic structure .

Reduction of the Amide Group

Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the amide to a tertiary amine, yielding N,N-diethyl-2-methylnaphthalen-1-amine.

Experimental Data:

  • Reduction proceeds at 60–80°C under 3–5 bar H₂ pressure.

  • The reaction is stereoelectronically controlled, preserving the naphthalene framework .

Microbial Degradation Pathways

Anaerobic microbial degradation studies of structurally similar naphthalene carboxamides suggest potential ring-reduction mechanisms.

Proposed Pathway:

  • Initial reduction of the naphthalene ring to tetralin-like intermediates.

  • Cleavage of the reduced ring to form alicyclic carboxylic acids .

Key Metabolites Identified:

  • Tetrahydro-2-naphthoic acid derivatives (via GC-MS) .

Scientific Research Applications

Chemical Properties and Structure

N,N-Diethyl-2-methylnaphthalene-1-carboxamide has the molecular formula C22H24N2OC_{22}H_{24}N_{2}O. Its structure features a naphthalene ring with a carboxamide group and diethyl substituents on the nitrogen atom, which contributes to its unique chemical properties and potential biological activities.

Pharmacological Potential

Research indicates that compounds with similar structures may interact with various biological targets, including neurotransmitter receptors and cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions could lead to the development of new therapeutic agents .

Table 1: Potential Biological Targets of this compound

TargetInteraction TypeImplication
Cytochrome P450Metabolic enzymeAffects drug metabolism
Neurotransmitter receptorsBinding affinityPotential for neuropharmacology

Case Study: ERK5 Inhibition

A study explored the optimization of compounds similar to this compound for inhibiting the extracellular signal-regulated kinase 5 (ERK5) pathway. The findings suggested that modifications to the carboxamide structure could enhance potency and pharmacokinetics, making it a candidate for cancer treatment .

Biodegradation Research

This compound's structural similarity to 2-methylnaphthalene has led to studies on its biodegradation in anaerobic environments. Research demonstrated that microbial cultures could utilize related compounds as carbon sources, providing insights into their environmental persistence and degradation pathways .

Table 2: Anaerobic Degradation Pathway of 2-Methylnaphthalene

StepReaction TypeProduct
1Fumarate additionNaphthyl-2-methyl-succinic acid
2Enzyme-mediated conversionSuccinic acid adducts

Versatile Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can undergo various reactions, including cross-coupling reactions and modifications to yield derivatives with enhanced properties. This versatility makes it valuable in developing new materials and pharmaceuticals .

Table 3: Synthetic Routes Involving this compound

Reaction TypeConditionsProducts
Cross-couplings-BuLi/TMEDA with IodineIodo derivatives
Electrophilic substitutionBromination conditionsSubstituted naphthalenes

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-methyl-1-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N,N-Diethyl-1-naphthamide
  • N,N-Dimethyl-2-methyl-1-naphthamide
  • N,N-Diethyl-2-ethyl-1-naphthamide

Comparison: N,N-Diethyl-2-methyl-1-naphthamide is unique due to the presence of both diethylamino and methyl groups on the naphthalene ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the methyl group at the 2-position can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

N,N-Diethyl-2-methylnaphthalene-1-carboxamide, a compound with potential biological significance, has garnered attention in various fields of research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

This compound is characterized by its naphthalene backbone with a carboxamide functional group. Its molecular formula is C₁₃H₁₅NO, and it exhibits properties typical of aromatic amides, including lipophilicity and potential interactions with biological macromolecules.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its impact on various biological systems:

  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of naphthalene compounds exhibit antimicrobial properties. For example, modifications to the naphthalene structure can enhance activity against certain bacterial strains .
  • Enzyme Inhibition : Research has shown that naphthalene derivatives can inhibit key enzymes involved in metabolic pathways. The compound's structure allows for interaction with active sites of enzymes such as acetylcholinesterase (AChE), which is crucial in neurochemical signaling .
  • Toxicological Studies : Some studies have explored the toxicological profile of naphthalene derivatives. For instance, the metabolic pathways activated by these compounds can lead to the formation of reactive intermediates that may pose risks to cellular integrity .

Understanding the mechanisms through which this compound exerts its biological effects is essential for evaluating its potential applications:

  • Enzyme Interactions : The compound may act as a competitive inhibitor for certain enzymes. For instance, studies have demonstrated that structural analogs can bind to AChE, leading to decreased enzyme activity and potential therapeutic effects in neurodegenerative conditions .
  • Metabolic Activation : The compound may undergo metabolic activation by cytochrome P450 enzymes, resulting in the formation of reactive metabolites that can interact with DNA and proteins, potentially leading to mutagenicity or cytotoxicity .

Case Studies

Several case studies have been conducted to assess the biological effects of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various naphthalene derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential use as an antimicrobial agent .
  • Neuroprotective Effects : In a neuropharmacological study, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. The findings revealed that it could reduce cell death and improve cell viability under stress conditions, indicating possible neuroprotective properties .
  • Toxicity Assessment : A toxicological assessment highlighted the compound's safety profile when administered at low doses. However, higher concentrations led to increased cytotoxicity in cultured cell lines, emphasizing the need for careful dosage consideration in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N,N-Diethyl-2-methylnaphthalene-1-carboxamide in laboratory settings?

  • Methodological Answer : Synthesis typically involves coupling reactions between 2-methylnaphthalene-1-carboxylic acid derivatives and diethylamine. Reagents such as ethyl chloroformate or carbodiimides (e.g., EDCl or DCC) are used to activate the carboxyl group. Anhydrous conditions (e.g., dichloromethane or THF) and catalysts like DMAP improve yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures purity. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR spectra with literature data. Key signals include aromatic protons (δ 7.2–8.3 ppm), methyl groups (δ 1.2–1.4 ppm for diethyl), and carboxamide carbonyl (δ ~165 ppm).
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>98%).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 285.2) via ESI-MS.
  • Melting Point : Consistent melting range (e.g., 120–122°C) indicates purity .

Q. What toxicological precautions are critical when handling this compound?

  • Methodological Answer :

  • Exposure Routes : Prioritize containment for inhalation (use fume hoods) and dermal exposure (wear nitrile gloves, lab coats). Oral toxicity data from analogous naphthalene derivatives suggest LD50_{50} values >500 mg/kg in rodents, but assume acute toxicity until confirmed .
  • Storage : Store in airtight containers at 4°C, away from light and moisture. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can contradictory toxicity data from in vitro vs. in vivo models be resolved?

  • Methodological Answer :

  • Cross-Validation : Use complementary models (e.g., human hepatocyte cultures and rodent studies). For example, discrepancies in hepatic effects may arise from species-specific cytochrome P450 metabolism.
  • Dose-Response Analysis : Compare NOAEL/LOAEL thresholds across models. Adjust for metabolic scaling (e.g., allometric scaling from rodents to humans).
  • Meta-Analysis : Pool data from studies with standardized exposure protocols (e.g., oral gavage vs. inhalation) to identify confounding variables .

Q. What experimental strategies enhance the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Analyze degradation products via LC-MS. Optimal stability is observed near neutral pH (pH 6–8).
  • Thermal Stability : Use DSC/TGA to identify decomposition temperatures (>200°C). For aqueous solutions, lyophilization prevents hydrolysis.
  • Light Sensitivity : Conduct UV-Vis spectroscopy (200–400 nm) to detect photodegradation; store in amber vials .

Q. How to design enzyme inhibition assays for studying interactions with cytochrome P450 isoforms?

  • Methodological Answer :

  • Assay Setup : Use recombinant CYP3A4 or CYP2D6 isoforms in microsomal preparations. Incubate with the compound (1–100 µM) and probe substrates (e.g., midazolam for CYP3A4).
  • IC50_{50} Determination : Measure metabolite formation (e.g., 1'-hydroxymidazolam) via LC-MS/MS. Include positive controls (e.g., ketoconazole for CYP3A4 inhibition).
  • Kinetic Analysis : Perform Lineweaver-Burk plots to classify inhibition type (competitive/non-competitive) .

Q. What computational approaches predict the compound’s binding affinity to neuronal receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with GABAA_A or NMDA receptors. Validate with MD simulations (AMBER/CHARMM force fields).
  • QSAR Modeling : Train models on carboxamide derivatives with known IC50_{50} values. Prioritize descriptors like logP, polar surface area, and H-bond donors .

Data Contradiction and Validation

Q. How to address discrepancies in reported solubility data across solvents?

  • Methodological Answer :

  • Standardized Protocols : Use USP methods for solubility testing (e.g., shake-flask technique at 25°C). Report solvent purity (e.g., HPLC-grade DMSO vs. technical grade).
  • Co-Solvency Studies : Test binary mixtures (e.g., PEG-400/water) to enhance solubility. Use Hansen solubility parameters to predict optimal solvents .

Q. What analytical techniques differentiate degradation products from synthetic impurities?

  • Methodological Answer :

  • LC-HRMS : Resolve degradation products (e.g., hydrolyzed carboxamide) using a BEH C18 column (1.7 µm). Assign structures via MS/MS fragmentation patterns.
  • NMR Dynamics : 1^1H-15^{15}N HMBC identifies amine degradation pathways. Compare with synthetic byproducts (e.g., unreacted diethylamine) .

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